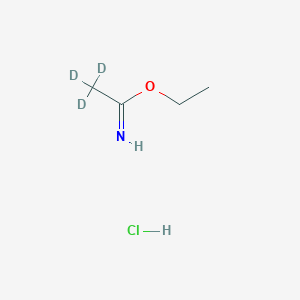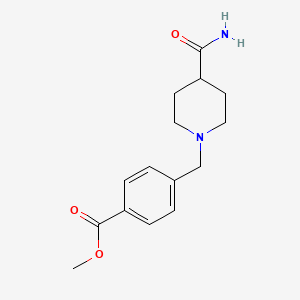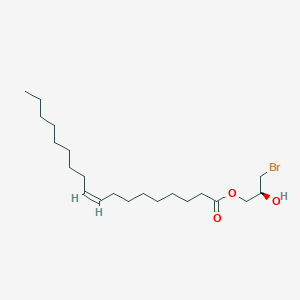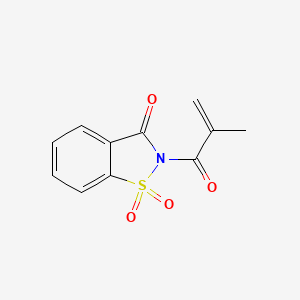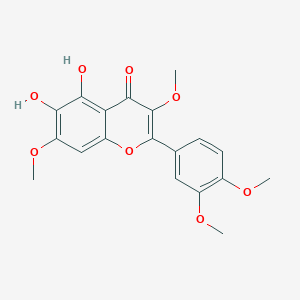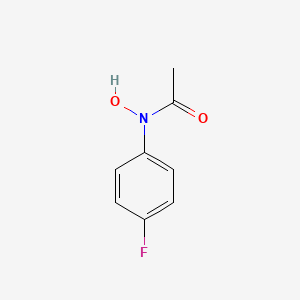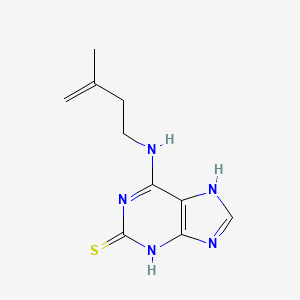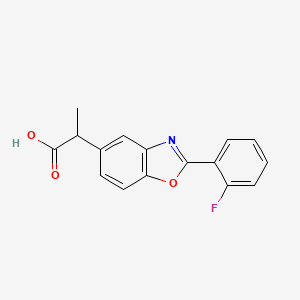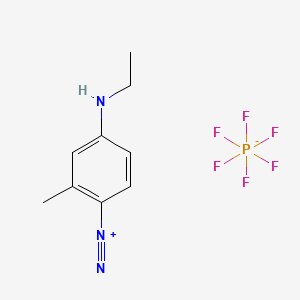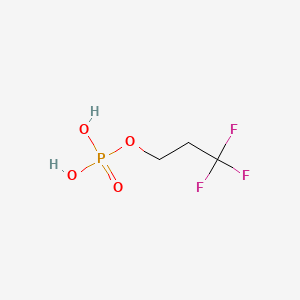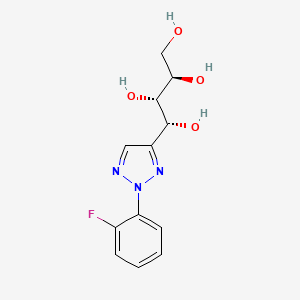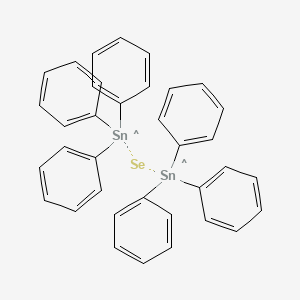![molecular formula C15H12O2 B13417389 4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol CAS No. 550376-04-0](/img/structure/B13417389.png)
4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-[(Prop-2-yn-1-yl)oxy][1,1’-biphenyl]-4-ol is an organic compound characterized by the presence of a biphenyl core with a prop-2-yn-1-yloxy substituent at the 4’ position and a hydroxyl group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(Prop-2-yn-1-yl)oxy][1,1’-biphenyl]-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-1,1’-biphenyl and propargyl alcohol.
Formation of Propargyl Ether: The propargyl alcohol is reacted with a base such as sodium hydride (NaH) to form the propargyl anion, which is then reacted with 4-bromo-1,1’-biphenyl to form the propargyl ether intermediate.
Industrial Production Methods
Industrial production methods for 4’-[(Prop-2-yn-1-yl)oxy][1,1’-biphenyl]-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
化学反应分析
Types of Reactions
4’-[(Prop-2-yn-1-yl)oxy][1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Substitution: The propargyl ether group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
科学研究应用
4’-[(Prop-2-yn-1-yl)oxy][1,1’-biphenyl]-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a probe in chemical biology experiments.
Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals
作用机制
The mechanism of action of 4’-[(Prop-2-yn-1-yl)oxy][1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways and metabolic processes, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Similar structure with a benzoyl group instead of a hydroxyl group.
4-Prop-2-ynoxybenzaldehyde: Contains an aldehyde group instead of a hydroxyl group.
1-(Prop-2-yn-1-yloxy)naphthalene: Features a naphthalene core instead of a biphenyl core
Uniqueness
4’-[(Prop-2-yn-1-yl)oxy][1,1’-biphenyl]-4-ol is unique due to its specific combination of a biphenyl core, a propargyl ether group, and a hydroxyl group.
属性
CAS 编号 |
550376-04-0 |
|---|---|
分子式 |
C15H12O2 |
分子量 |
224.25 g/mol |
IUPAC 名称 |
4-(4-prop-2-ynoxyphenyl)phenol |
InChI |
InChI=1S/C15H12O2/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h1,3-10,16H,11H2 |
InChI 键 |
SUARPMCZQPQKJP-UHFFFAOYSA-N |
规范 SMILES |
C#CCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


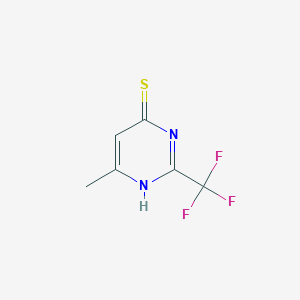
![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)
